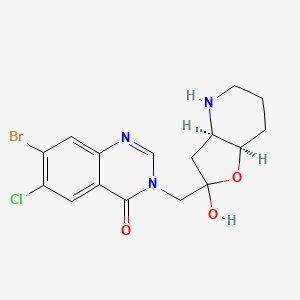

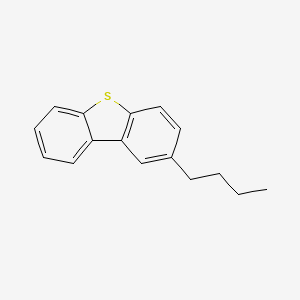

2-Butyldibenzothiophene

カタログ番号 B585104

CAS番号:

147792-31-2

分子量: 240.364

InChIキー: BEQMTJNPMZQPKZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Butyldibenzothiophene is a chemical compound used for medicinal purposes . It has a molecular formula of C16H16S and a molecular weight of 240.36 .

Synthesis Analysis

The synthesis of benzothiophenes, which include 2-Butyldibenzothiophene, can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of 2-Butyldibenzothiophene can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .科学的研究の応用

Pharmaceutical Development:

- 2-Butyldibenzothiophene derivatives, specifically 2-arylbenzothiophenes, have been explored in the synthesis of selective estrogen receptor modulators (SERMs). These compounds show potential in treating conditions like postmenopausal osteoporosis. For example, a study synthesized analogues of raloxifene, a SERM, showing potent efficacy in in vivo assays related to bone and cholesterol metabolism, without stimulating uterine tissue (Grese et al., 1998).

Environmental Science:

- In the field of environmental remediation, 2-Butyldibenzothiophene derivatives have been used in the removal of organosulfur pollutants. A study demonstrated the use of ionic liquids for the efficient removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions, achieving high extraction efficiency (Enayati & Faghihian, 2015).

Material Science:

- In material science, 2-Butyldibenzothiophene derivatives are utilized in the synthesis of various compounds with potential applications in electronics and optoelectronics. For instance, a study on the phosphonium acidic ionic liquid catalyzed synthesis of 2-arylbenzothiazoles highlighted their utility in producing materials with broad substrate scope and good yield (Nguyen et al., 2018).

Chemical Synthesis:

- 2-Butyldibenzothiophene is integral in chemical synthesis processes, such as in the synthesis of 2-arylbenzothiazoles. A study detailed the synthesis of new 2-phenylbenzothiazoles, demonstrating potent and selective antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents (Mortimer et al., 2006).

特性

IUPAC Name |

2-butyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQMTJNPMZQPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703375 | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyldibenzothiophene | |

CAS RN |

147792-31-2 | |

| Record name | 2-Butyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147792-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

3

Citations

… The bond lengths and bond energies of compound 1 and 2-butyldibenzothiophene were … It was found that the bond energies of C α –C β in compound 1 and 2-butyldibenzothiophene …

Number of citations: 7

pubs.acs.org

Name: Ibrahim Mohammed Al-Zahrani Title: Model System Desulfurization By Using Liquid–Liquid Extraction and Adsorption Techniques Major Field: Chemistry Date: January 2009 …

Number of citations: 2

eprints.kfupm.edu.sa

The chromium Fischer carbene complexes of benzofuran and benzothiophene have been prepared and can be used in Dötz benzannulations with alkynes for the regioselective and …

Number of citations: 33

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/no-structure.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)